Fmoc-L-DHT(Boc)-OH
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Overview
Description
Preparation Methods
The synthesis of Fmoc-L-DHT(Boc)-OH involves several steps, typically starting with the protection of the amino group of tryptophan using the Fmoc group. The indole nitrogen is then protected with the Boc group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
Fmoc-L-DHT(Boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Substitution Reactions: Modifications at the indole ring or the amino acid side chain.
Common reagents used in these reactions include bases like piperidine, coupling reagents like HBTU, and solvents like DMF. Major products formed from these reactions are typically peptides or modified amino acids .
Scientific Research Applications
Fmoc-L-DHT(Boc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-L-DHT(Boc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and indole nitrogen groups, respectively, preventing unwanted side reactions during peptide bond formation. The compound is selectively deprotected under specific conditions to allow for sequential peptide synthesis .
Comparison with Similar Compounds
Similar compounds to Fmoc-L-DHT(Boc)-OH include other Fmoc-protected amino acids such as Fmoc-L-tryptophan and Fmoc-L-phenylalanine. What sets this compound apart is the additional Boc protection on the indole nitrogen, providing extra stability and selectivity during synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Biological Activity
Fmoc-L-DHT(Boc)-OH, a compound with the molecular formula C31H32N2O6, is a derivative of Dihydrotryptophan (DHT) protected with both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups. This compound has garnered attention in peptide synthesis and biological research due to its structural properties and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The structural formula of this compound is represented as follows:
- Fmoc Group : Provides protection during peptide synthesis and enhances solubility.
- Boc Group : Protects the amine group, preventing premature reactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its role in peptide synthesis, antimicrobial properties, and potential therapeutic applications.
1. Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the construction of peptides with high purity and yield. The Boc group further stabilizes the amino acid during synthesis, making it a valuable building block in developing bioactive peptides.
2. Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of peptides synthesized using this compound. For instance, research indicates that derivatives of DHT can exhibit significant antibacterial activity against various pathogens. The mechanism underlying this activity often involves disruption of bacterial cell membranes, leading to cell lysis.
Study | Pathogen | Activity | Mechanism |
---|---|---|---|
Albada et al. (2014) | Various Gram-positive bacteria | Strong antibacterial effects | Membrane disruption |
Dube et al. (2017) | Cancer cell lines | Targeted drug delivery | Nanoparticle formation |
3. Cancer Research
The compound has also been explored for its potential in cancer therapy. Studies have shown that peptides containing DHT can induce apoptosis in cancer cells. The anti-cancer activity is believed to be mediated through several pathways, including:
- Cell Cycle Arrest : Compounds derived from DHT can halt cell division, preventing tumor growth.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.
Case Study 1: Anticancer Effects
In a study examining the effects of DHT derivatives on breast cancer cell lines (T47D), it was found that specific concentrations of synthesized peptides led to significant reductions in cell viability. The IC50 values indicated potent cytotoxicity, suggesting that this compound derivatives could serve as lead compounds for further anticancer drug development.
Case Study 2: Antimicrobial Peptide Development
Research conducted by Albada et al. demonstrated that peptides synthesized from this compound exhibited enhanced antibacterial properties when compared to their non-modified counterparts. This study emphasizes the importance of structural modifications in developing effective antimicrobial agents.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Membrane Disruption : Antimicrobial peptides interact with bacterial membranes, leading to permeability changes and eventual lysis.
- Apoptotic Pathway Activation : In cancer cells, these compounds can trigger signaling pathways that lead to apoptosis.
- Cell Cycle Modulation : By interfering with cell cycle progression, these compounds can inhibit tumor growth effectively.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFXOFSMECUJGF-SYCQMTRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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